molecular formula C6H8O2S B13140830 5-hydroxy-2-Thiopheneethanol

5-hydroxy-2-Thiopheneethanol

Cat. No.: B13140830
M. Wt: 144.19 g/mol
InChI Key: NBOJGBRHTJOHFV-UHFFFAOYSA-N
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Description

5-Hydroxy-2-Thiopheneethanol is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group and an ethanol group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Hydroxy-2-Thiopheneethanol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-Thiopheneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the thiophene ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-Thiopheneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanol moiety enhance its reactivity and facilitate its binding to biological targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Thiophene-2-ethanol
  • 2,5-Dimethylthiophene
  • 2-Octylthiophene

Comparison: 5-Hydroxy-2-Thiopheneethanol is unique due to the presence of both a hydroxyl group and an ethanol group on the thiophene ring. This structural feature enhances its reactivity and broadens its range of applications compared to other thiophene derivatives .

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

5-(2-hydroxyethyl)thiophen-2-ol

InChI

InChI=1S/C6H8O2S/c7-4-3-5-1-2-6(8)9-5/h1-2,7-8H,3-4H2

InChI Key

NBOJGBRHTJOHFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)O)CCO

Origin of Product

United States

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